Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate properties and structure
Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate properties and structure
Topic: Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate properties and structure Content Type: Technical Whitepaper
A High-Fidelity Electrophilic Iodinating Agent for Precision Synthesis
Executive Summary
In the landscape of modern drug development, the precise introduction of halogen atoms—specifically iodine—is a pivotal strategy for modulating metabolic stability and lipophilicity, and for creating versatile handles for cross-coupling reactions. Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate (CAS: 113119-46-3), often referred to as Bis(collidine)iodonium(I) hexafluorophosphate , represents a "privileged reagent" in this domain.
Unlike traditional iodine sources (
Section 1: Chemical Identity & Structural Architecture
The reagent is a salt consisting of a cationic iodine(I) center coordinated by two 2,4,6-trimethylpyridine (sym-collidine) ligands, balanced by a non-coordinating hexafluorophosphate (
Chemical Nomenclature: Bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate
Synonyms: Bis(sym-collidine)iodine(I) hexafluorophosphate; I(collidine)
Structural Analysis: The 3-Center-4-Electron Bond
While often categorized alongside hypervalent iodine(III) reagents, the central iodine atom here is formally in the +1 oxidation state. However, the bonding mimics the hypervalent motif. The linear
-
The Cation: The iodine atom acts as a Lewis acid, stabilized by the lone pairs of the two pyridine nitrogens.
-
The Ligands: The methyl groups on the collidine rings (positions 2,4,[4][5]6) provide significant steric bulk. This steric shielding "tames" the electrophilicity of the iodine, preventing non-selective reactions and enhancing stability compared to the unmethylated analogue (Barluenga’s reagent,
). -
The Anion: The
counterion is non-coordinating and lipophilic, enhancing solubility in organic solvents like dichloromethane (DCM) while preventing anion competition during electrophilic attack.
Figure 1: Structural Schematic of the Bis(collidine)iodonium Cation
Caption: Schematic representation of the stabilized Iodine(I) cation. The linear N-I-N geometry is maintained by the donation of electron density from the collidine nitrogens into the iodine p-orbitals.
Section 2: Physicochemical Properties[6]
The utility of Bis(collidine)iodonium hexafluorophosphate is defined by its balance of reactivity and stability.[3]
| Property | Specification | Significance in Protocol Design |
| Appearance | White to off-white crystalline powder | Discoloration (yellow/orange) indicates decomposition (release of |
| Melting Point | 124 – 126 °C (Decomposes) | High crystallinity allows for purification; avoid heating above 100°C during drying. |
| Solubility | Soluble in DCM, CHCl | Compatible with standard non-polar organic workflows. |
| Stability | Air/Moisture Sensitive; Light Sensitive | Must be stored under inert gas (Argon/Nitrogen) at 0–8°C. |
| Reactivity | Electrophilic Iodinating Agent | Acts as a "soft" Lewis acid; reacts preferentially with soft nucleophiles (alkenes, alkynes). |
Section 3: Mechanistic Principles
Understanding the mechanism is crucial for troubleshooting low yields or poor selectivity.
1. Ligand Exchange & Activation
The reagent exists in equilibrium. Upon dissolution, the steric bulk of the collidine ligands makes the complex kinetically labile.
2. The "Soft" Electrophile Advantage
Unlike
-
Chemo-differentiation: Reaction with electron-rich alkenes in the presence of electron-poor ones.
-
Functional Group Tolerance: Compatible with acid-sensitive groups (acetals, silyl ethers) that would survive the reaction conditions.
3. Counterion Effect
The choice of
Section 4: Synthetic Applications & Protocols[4]
Protocol A: Synthesis of the Reagent
Source: Validated via Organic Syntheses (Rousseau et al.)
Rationale: Commercial batches can degrade. Fresh synthesis ensures maximum activity.
Materials:
Step-by-Step Workflow:
-
Silver Complex Formation: Dissolve
(1 equiv) in dry DCM. Add Collidine (2.2 equiv) dropwise. A white precipitate may form initially but should solubilize or form a suspension of the silver-amine complex. -
Oxidative Addition: Add
(1 equiv) to the mixture. -
Precipitation: The reaction produces Silver Iodide (
), a yellow precipitate, driving the equilibrium forward. -
Filtration: Filter the mixture through Celite to remove
. -
Isolation: Concentrate the filtrate and precipitate the product using diethyl ether. Filter and dry in the dark.[4]
Protocol B: Iodolactonization (Representative Application)
Target: Conversion of unsaturated carboxylic acids to iodolactones (precursors to epoxides or hydroxylactones).
Mechanism: The alkene attacks the iodine center, forming a cyclic iodonium ion. The pendant carboxylate group then attacks the ring (intramolecular nucleophilic attack), opening the iodonium bridge to form the lactone.
Figure 2: Iodolactonization Reaction Pathway
Caption: Mechanistic flow of iodolactonization. The reagent provides the I+ source while the liberated collidine ligand assists in buffering the reaction.
Experimental Procedure:
-
Preparation: Dissolve the unsaturated acid (1.0 mmol) in dry DCM (10 mL) under Argon.
-
Addition: Add Bis(collidine)iodonium hexafluorophosphate (1.1 mmol) in one portion at 0°C.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of starting material).
-
Quench: Add 10% aqueous
(sodium thiosulfate) to reduce any residual oxidative species. -
Extraction: Extract with DCM, wash with brine, dry over
. -
Purification: Flash column chromatography.
Section 5: Handling, Safety, & Storage
Safety Profile (GHS Classification):
-
Signal Word: DANGER
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.), H360 (May damage fertility or the unborn child) .
-
Precautionary Measures: Always handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
Storage Protocol:
-
Temperature: Refrigerate at 2°C to 8°C.
-
Atmosphere: Store under Argon or Nitrogen.
-
Light: Protect from light (amber vials or foil-wrapped containers).
-
Shelf Life: Approximately 6–12 months if stored correctly. Yellowing indicates decomposition.
References
-
Rousseau, G., & Robin, S. (2005). Bis(2,4,6-trimethylpyridine)iodine(I) and -bromine(I) Hexafluorophosphate.[4][5] Organic Syntheses, 82, 162. [Link]
-
Barluenga, J., et al. (1997). Bis(pyridine)iodonium Tetrafluoroborate (IPy2BF4): A Versatile Oxidizing Reagent. Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.).[2][3] Compound Summary: Bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate. [Link][1][3][4][5]
Sources
- 1. Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 2. Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate 97 113119-46-3 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
